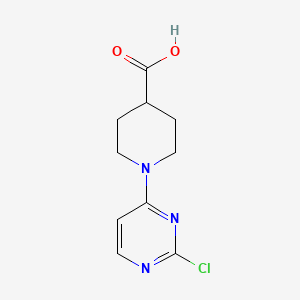

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 It is characterized by the presence of a chloropyrimidine ring attached to a piperidine carboxylic acid moiety

Métodos De Preparación

The synthesis of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid typically involves several steps, including the formation of the chloropyrimidine ring and its subsequent attachment to the piperidine carboxylic acid. One common method involves the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloropyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds involving this compound.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that compounds similar to 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperidine can modulate signaling pathways involved in tumor growth, particularly through the inhibition of protein kinases such as PKB (also known as Akt) . These compounds have demonstrated effectiveness in inhibiting the growth of human tumor xenografts in vivo.

GPR119 Agonists

Another area of interest is the development of GPR119 agonists, which are important for glucose metabolism and insulin secretion. The optimization of pyridone-containing compounds has led to the discovery of new GPR119 agonists that show promise for treating metabolic disorders . The structural characteristics of this compound make it a potential candidate for further exploration in this context.

Antiviral Properties

Recent studies have explored the antiviral potential of piperidine derivatives, including those related to this compound. Research has suggested that these compounds may exhibit activity against viruses such as SARS-CoV-2 and avian influenza H5N1 . The mechanisms underlying these effects are still under investigation but indicate a promising avenue for therapeutic development.

Selectivity and Mechanism of Action

The selectivity of piperidine-based compounds for specific biological targets is crucial for their therapeutic efficacy. For example, modifications to the linker groups in piperidine derivatives have led to enhanced selectivity for PKB over other kinases, which is beneficial for minimizing side effects while maximizing therapeutic outcomes .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on PKB Inhibition | Identified this compound as a potent inhibitor of PKB with significant selectivity | Potential use in cancer therapy |

| GPR119 Agonist Development | Optimization led to new compounds with improved efficacy in glucose regulation | Possible treatment for type 2 diabetes |

| Antiviral Activity | Demonstrated effectiveness against SARS-CoV-2 in vitro | Potential therapeutic agent for viral infections |

Mecanismo De Acción

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes, including inflammation and apoptosis . The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds exhibit high biological activity and are used in various pharmacological applications.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a chloropyrimidine ring attached to a piperidine carboxylic acid moiety. Its structural configuration plays a crucial role in its biological properties, influencing interactions with various molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary data indicate that it may possess anticancer properties, potentially acting on specific signaling pathways involved in tumor growth and metastasis .

- Anti-inflammatory Effects : The compound's structure suggests possible interactions with inflammatory pathways, although detailed studies are still required to confirm these effects.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways, such as NF-κB and PI3K/Akt, which are critical in inflammation and cancer progression .

- Receptor Modulation : The compound might also modulate receptors that play a role in pain perception and inflammatory responses, contributing to its potential analgesic properties.

Comparative Analysis

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Potential therapeutic applications in cancer and infectious diseases. |

| 2-Aminopyrimidin-4(3H)-one | Structure | Antiviral, Antitumor | Known for its efficacy against various viral infections. |

| 1-(4-Fluorobenzyl)piperidin-4-yl derivatives | - | High biological activity | Used in pharmacological applications; exhibits diverse effects. |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A recent study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new class of antibiotics .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins .

- Inflammation Model : In animal models, the compound exhibited reduced inflammation markers when administered, suggesting its potential use in treating inflammatory disorders.

Propiedades

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSKATXLAGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672069 | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208087-83-5 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208087-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.